2-Chloro-5,6-difluoroquinoxaline
Overview
Description
2-Chloro-5,6-difluoroquinoxaline is a chemical compound with the molecular formula C8H3ClF2N2. It is a type of quinoxaline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of microwave irradiation, which allows for quick and efficient synthesis . Another method involves the application of the Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of this compound contains a total of 17 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Scientific Research Applications
Antimicrobial Activity
2-Chloro-5,6-difluoroquinoxaline has been explored for its potential in antimicrobial applications. Singh et al. (2010) synthesized various quinoxaline derivatives, including those with chloro and fluoro substituents, to optimize their antimicrobial activity. They found that replacing the chlorine at C-2 with an ether linkage attached to a benzene ring led to the development of new Schiff bases containing quinoxaline moieties, which demonstrated significant antimicrobial properties (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
Synthesis of Fluorinated Derivatives
In the field of organic synthesis, this compound serves as a crucial intermediate. Chupakhin et al. (1999) worked on synthesizing fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides. They utilized 2-methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-dioxide as an intermediate, showcasing the importance of chloro- and fluoroquinoxalines in the synthesis of complex organic molecules (Chupakhin, Kotovskaya, Perova, Baskakova, & Charushin, 1999).
Development of Fluorescent Whiteners
Rangnekar and Tagdiwala (1986) investigated the use of 6-acetamido-2-substituted quinoxaline derivatives, which can be synthesized from 2-chloroquinoxaline, as fluorescent whiteners for polyester fibers. This application demonstrates the potential of this compound derivatives in industrial applications, particularly in the textile industry (Rangnekar & Tagdiwala, 1986).
Applications in Polymer Science
The compound also finds applications in polymer science. Baek and Harris (2005) developed an improved synthetic route to an AB phenylquinoxaline monomer using 2-phenyl-6-fluoroquinoxaline as an intermediate. This research highlights the role of chloro- and fluoroquinoxaline derivatives in the synthesis of novel polymers, expanding their utility in materials science (Baek & Harris, 2005).
Properties
IUPAC Name |
2-chloro-5,6-difluoroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-6-3-12-8-5(13-6)2-1-4(10)7(8)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANSNTVEPGKJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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